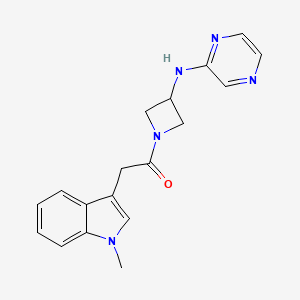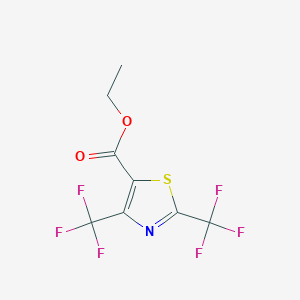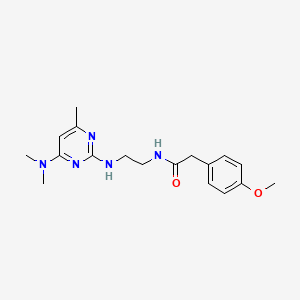![molecular formula C13H17N3O B2725158 4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860612-43-7](/img/structure/B2725158.png)
4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The tert-butyl group is a common substituent in organic chemistry due to its bulky nature, which can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show the planar 1,2,4-triazole ring, with the tert-butyl group causing some steric hindrance .Chemical Reactions Analysis
1,2,4-Triazoles can participate in various reactions such as alkylation, acylation, and sulfonation . The presence of the tert-butyl group may influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, 1,2,4-triazoles are stable compounds. The tert-butyl group is non-polar and could increase the compound’s hydrophobicity .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Research on triazole-based compounds and their derivatives highlights their utility in organic synthesis, particularly in the formation of complex molecules and as ligands in catalytic systems. For example, palladium(II) complexes with triazole-based N-heterocyclic carbene (NHC) ligands have demonstrated promising performance in Suzuki–Miyaura cross-coupling reactions, showcasing their potential in facilitating bond-forming reactions under mild conditions (Turek et al., 2014). This application is indicative of the broader utility of triazole derivatives in catalysis, offering a pathway to more efficient and environmentally friendly chemical processes.
Antioxidant Properties
The synthesis and study of novel triazole derivatives have also been explored for their antioxidant activities. This is exemplified by the work on 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, where compounds demonstrated in vitro antioxidant activities, suggesting their potential use in designing molecules with health-related benefits (Yüksek et al., 2015).
Material Science and Photophysics
Triazole compounds have applications in material science, particularly in the development of novel materials with unique photophysical properties. The study of 3-[2-(phenyl)benzoxazol-5-yl]alanine derivatives, for example, has shed light on how substituents in the phenyl ring influence photophysical properties, which could have implications for designing optoelectronic devices (Guzow et al., 2005).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-tert-butylphenyl)-3-methyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9-14-15-12(17)16(9)11-7-5-10(6-8-11)13(2,3)4/h5-8H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLLDWQGYSJIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N1C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B2725075.png)
![3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2725077.png)


![2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2725085.png)
![5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2725086.png)
![4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-(4-acetylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2725090.png)
![Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2725091.png)
![4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2725093.png)

![4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one](/img/structure/B2725095.png)
![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2725096.png)